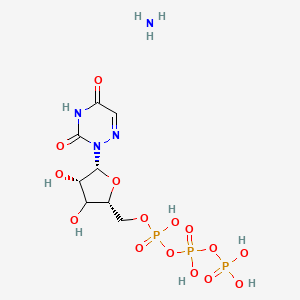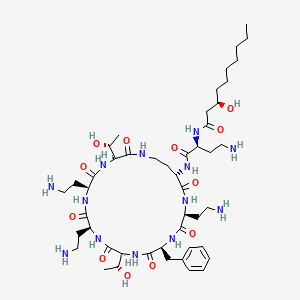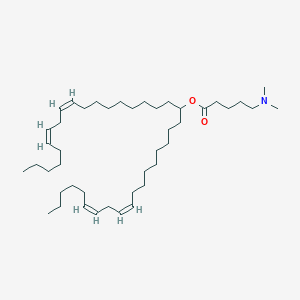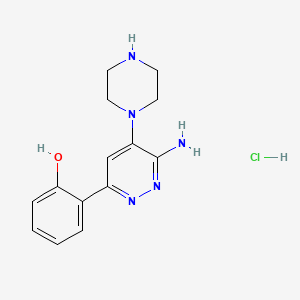
6-Azauridine triphosphate (ammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azauridine triphosphate (ammonium) is a nucleotide analog similar to uridine triphosphate. It is known for its role in studying the mechanism of RNA synthesis and transcription regulation . This compound is particularly interesting due to its structural similarity to natural nucleotides, which allows it to be incorporated into RNA, thereby influencing various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azauridine triphosphate (ammonium) involves the modification of 6-azapyrimidine (1,2,4-triazine) core by conjugating it with 5-membered aromatic heterocycles such as thiophene . This modification enhances its photophysical properties, making it suitable for enzymatic incorporation and biochemical assays .
Industrial Production Methods
Industrial production methods for 6-Azauridine triphosphate (ammonium) are not extensively documented. it is typically synthesized in research laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Azauridine triphosphate (ammonium) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in the reactions involving 6-Azauridine triphosphate (ammonium) include thiophene and other aromatic heterocycles . The reactions are typically carried out under controlled laboratory conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions include modified nucleotides that exhibit enhanced photophysical properties, making them suitable for various biochemical applications .
Scientific Research Applications
6-Azauridine triphosphate (ammonium) has several scientific research applications, including:
Chemistry: It is used to study the mechanism of RNA synthesis and transcription regulation.
Biology: The compound is incorporated into RNA constructs to visualize interactions with diverse ligands.
Industry: Its unique properties make it useful in biochemical assays and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Azauridine triphosphate (ammonium) involves its incorporation into RNA, where it can influence various biochemical processes. It activates autophagic flux through the activation of lysosomal function, leading to autophagy-mediated cell death in cancer cells . Additionally, it inhibits pyrimidine de novo synthesis, which is crucial for the formation of cellular nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Uridine triphosphate: Similar in structure but lacks the modifications that enhance the photophysical properties of 6-Azauridine triphosphate (ammonium).
Other modified nucleotides: Compounds such as 5-modified uridine analogues that also exhibit enhanced photophysical properties.
Uniqueness
6-Azauridine triphosphate (ammonium) is unique due to its structural modifications that enhance its photophysical properties, making it suitable for various biochemical applications . Its ability to be incorporated into RNA and influence biochemical processes sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H17N4O15P3 |
|---|---|
Molecular Weight |
502.16 g/mol |
IUPAC Name |
azane;[[(2R,4S,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O15P3.H3N/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);1H3/t3-,5?,6+,7-;/m1./s1 |
InChI Key |
NBPGGITWHCJKEL-QUUPELNDSA-N |
Isomeric SMILES |
C1=NN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N |
Canonical SMILES |
C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole](/img/structure/B10857395.png)
![Tert-butyl 4-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B10857413.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10857422.png)





![(E)-2-cyano-3-[5-(3-hydroxyphenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B10857450.png)
![4-[3-[2-Chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid](/img/structure/B10857458.png)
![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole;hydrochloride](/img/structure/B10857466.png)


